molecular formula C12H16N2O2 B1643530 Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate CAS No. 123986-65-2

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate

Cat. No.: B1643530
CAS No.: 123986-65-2
M. Wt: 220.27 g/mol
InChI Key: YUNBFGSIPUOKRU-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C₁₂H₁₆N₂O₂ It is a derivative of benzoic acid and contains both an amino group and a pyrrolidinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate can be synthesized through a multi-step reaction process. One common method involves the esterification of 3-amino-4-(pyrrolidin-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed for several hours, followed by extraction and purification steps to obtain the desired ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification used in laboratory synthesis can be scaled up for industrial applications. This typically involves the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(pyrrolidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The pyrrolidinyl group can enhance binding affinity and specificity to certain biological targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(morpholin-1-yl)benzoate
  • Methyl 3-amino-4-(piperidin-1-yl)benzoate
  • Methyl 3-amino-4-(azetidin-1-yl)benzoate

Uniqueness

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and binding interactions compared to similar compounds with different cyclic amine groups.

Properties

IUPAC Name

methyl 3-amino-4-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNBFGSIPUOKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272051
Record name Methyl 3-amino-4-(1-pyrrolidinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123986-65-2
Record name Methyl 3-amino-4-(1-pyrrolidinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123986-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-(1-pyrrolidinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-4-(1-pyrrolidinyl)benzoic acid.hemioxalate (5.0 g) is suspended in methanol (40 ml) and thereto is added p-toluenesulfonic acid (2.5 g), and the mixture is refluxed for 3 hours. Mathanol is distilled off under reduced pressure, and the residue is extracted with ethyl acetate (100 ml). The extract is washed with 5% aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution in this order, dried over anhydrous sodium sulfate, and ethyl acetate is distilled off to give methyl 3-amino-4-(1-pyrrolidinyl)benzoate (3.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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